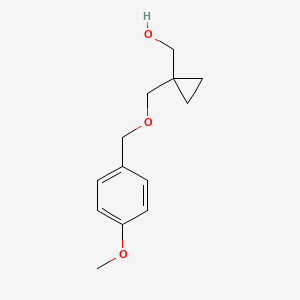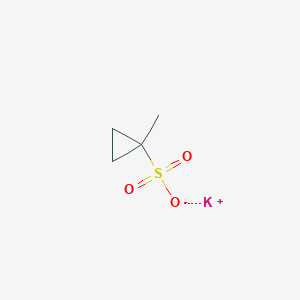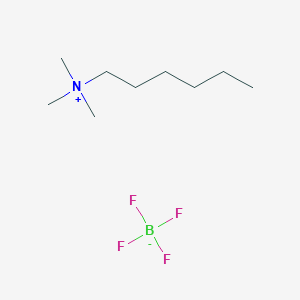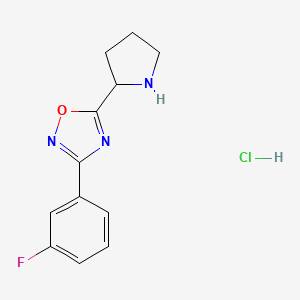
6-((2-(Dimethylamino)ethyl)(methyl)carbamoyl)-5-methylpyridine-3-boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a boronic acid ester with a pyridine ring and a dimethylaminoethyl group. Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Boronic acid esters are generally stable solids, but they can hydrolyze to the corresponding boronic acids under certain conditions .Wissenschaftliche Forschungsanwendungen
Synthetic Applications
Boronic esters, such as the one , play a crucial role in the synthesis of complex molecules, offering a versatile tool for building molecular architectures. They are especially valuable in cross-coupling reactions like the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. For instance, studies have explored the use of boronic esters in the synthesis of amino-imidazopyridines, which have potential applications in drug discovery and development due to their structural diversity and biological relevance (Dimauro & Kennedy, 2007).
Analytical Chemistry
In analytical chemistry, boronic esters are used to address challenges in the purity assessment of reactive compounds. The stability of boronic esters against hydrolysis is leveraged in developing methods for analyzing highly reactive substances without degradation, as demonstrated in strategies for analyzing pinacolboronate esters (Zhong et al., 2012).
Wirkmechanismus
Target of Action
It’s known that boronic acids and their esters are often used in the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Mode of Action
This compound is a boronic acid ester, which is often used in Suzuki–Miyaura (SM) cross-coupling reactions . The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Boronic acid compounds are usually used to protect diols; it is utilized in the asymmetric synthesis of amino acids, diels–alder and suzuki coupling reactions .
Pharmacokinetics
It’s known that boronic acids and their esters are only marginally stable in water . The kinetics is dependent on the substituents in the aromatic ring. Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .
Result of Action
Boronic acid compounds are usually used as enzyme inhibitors or specific ligand drugs .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment strongly influences the rate of the reaction, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Safety and Hazards
Zukünftige Richtungen
The study of boronic acids and their derivatives is a very active area of research, with potential applications in drug discovery, materials science, and other fields . This specific compound could potentially be studied for its biological activity, its reactivity in chemical reactions, or its properties as a material.
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30BN3O3/c1-13-11-14(19-24-17(2,3)18(4,5)25-19)12-20-15(13)16(23)22(8)10-9-21(6)7/h11-12H,9-10H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZOENHQDCBTOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C(=O)N(C)CCN(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30BN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

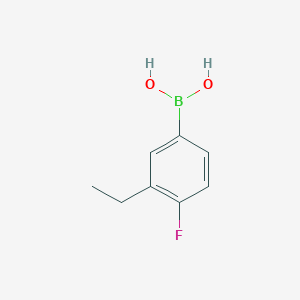
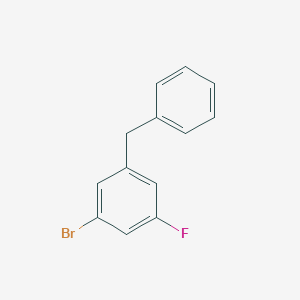

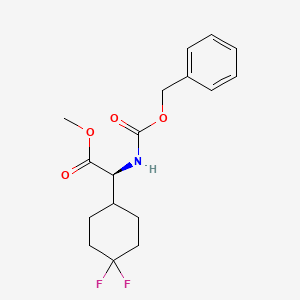

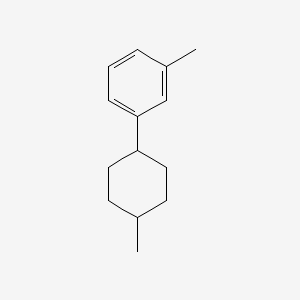
![4-Chloro-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B6322625.png)
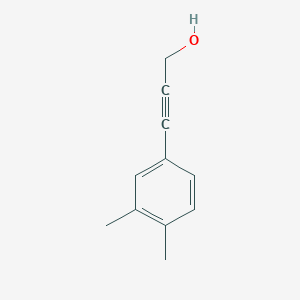

![8-Oxa-3,5,10-triazatricyclo[7.4.0.0 {2,7}]trideca- 1(13),2(7),3,5,9,11-hexaene-4,6-diol; 95%](/img/structure/B6322671.png)
